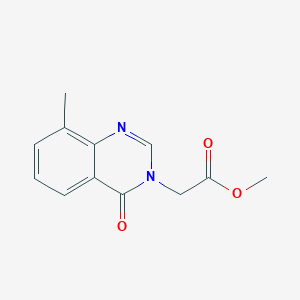
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
作用機序
The mechanism of action of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. It also inhibits the expression of iNOS and COX-2, enzymes involved in the production of nitric oxide and prostaglandins, respectively. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has been found to induce apoptosis and inhibit the growth of cancer cells.
実験室実験の利点と制限
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits a wide range of biological activities, making it a versatile compound for studying different biological processes. However, there are also some limitations associated with the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound is a synthetic compound, which may limit its relevance to natural biological systems.
将来の方向性
There are several future directions for research on (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone. One area of research could be to elucidate the mechanism of action of this compound. This would provide a better understanding of how this compound exerts its biological activities and could lead to the development of more targeted therapies. Another area of research could be to study the pharmacokinetics and pharmacodynamics of this compound. This would provide valuable information on the absorption, distribution, metabolism, and excretion of this compound and could help in the design of clinical trials. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in different disease states.
合成法
The synthesis of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with pyrrolidine-1-carboxylic acid followed by reduction using sodium borohydride. The resulting product is purified using column chromatography to obtain this compound in a pure form. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has shown promising antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells.
特性
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-5-10(11(14)8-9)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFAUWUXQZFXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)


![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)
